2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Description
Chemical Structure and Properties
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 1588507-91-8, MFCD30486346) is a fluorinated benzaldehyde derivative featuring a fluorine atom at the ortho-position (C2) and a 2,2,2-trifluoroethoxy group at the para-position (C4) of the aromatic ring. Its molecular formula is C₉H₆F₄O₂, with a molecular weight of 246.14 g/mol . This compound is a key intermediate in synthesizing chalcones, heterocycles, and pharmacologically active molecules, particularly in antiplasmodial and anticancer research .
Synthesis
The compound is synthesized via palladium-catalyzed C-O cross-coupling reactions, a method optimized for introducing fluorinated alkoxy groups into aromatic systems . Alternative routes include nucleophilic substitution of halogenated benzaldehydes with 2,2,2-trifluoroethyl sulfonate esters under basic conditions .
Properties
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVKPZSNSWJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Etherification: The 2-fluorobenzaldehyde undergoes an etherification reaction with 2,2,2-trifluoroethanol in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The fluoro and trifluoroethoxy substituents can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and chemical behavior of benzaldehyde derivatives is highly sensitive to substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Benzaldehyde Derivatives
Table 2: Pharmacological Profiles of Selected Derivatives
Anti-Plasmodial Activity :
Chalcones derived from 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde demonstrate 10-fold higher potency than those from 4-(2-fluoroethoxy)benzaldehyde, attributed to the synergistic electron-withdrawing effects of -F and -OCH₂CF₃ .- Anticancer Potential: Derivatives of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde show moderate cytotoxicity against breast cancer cells, likely due to improved membrane permeability from the methoxy group .
Biological Activity
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry and agrochemical development due to its unique structural properties. The introduction of trifluoromethyl and fluoro groups can significantly influence the biological activity of compounds, enhancing their pharmacological profiles.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Fluoro Group : Enhances lipophilicity and metabolic stability.
- Trifluoroethoxy Group : Known for its ability to modulate biological interactions and improve the efficacy of drug candidates.
The molecular formula for 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is , with a molecular weight of approximately 232.16 g/mol.
The biological activity of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The aldehyde functional group can participate in nucleophilic addition reactions with thiol groups in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The presence of fluorinated substituents can enhance binding affinity to specific receptors, influencing signaling pathways.
Antiplasmodial Activity
Research has indicated that compounds with similar structural motifs exhibit varying degrees of antiplasmodial activity. For instance, studies on chalcones containing the 2,2,2-trifluoroethoxy group have shown promising results against Plasmodium falciparum:
- IC50 Values : Compounds with similar substitutions showed IC50 values ranging from 2.2 μg/mL to 3.0 μg/mL, indicating significant inhibitory effects on parasite growth .
- Selectivity Index : The selectivity index for these compounds was reported as non-toxic towards mammalian cells (Vero cells), suggesting potential for further development as antimalarial agents .
Cytotoxicity Studies
In vitro cytotoxicity assessments reveal that while some derivatives exhibit potent biological activity against pathogens, they maintain a favorable safety profile in mammalian cell lines. This balance is crucial for drug development:
- Cytotoxicity Results : Compounds derived from 2-fluoroethoxy and trifluoroethoxy groups were evaluated for cytotoxic effects, showing low toxicity levels in tested mammalian cells .
Comparative Analysis
To better understand the biological implications of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde compared to related compounds, a comparative table is presented below:
| Compound Name | IC50 (μg/mL) | Selectivity Index | Notable Activity |
|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 5.0 | >10 | Moderate antiplasmodial activity |
| 3a (Chalcone with trifluoroethoxy) | 3.0 | 8.6 | Significant antiplasmodial activity |
| 3f (Chalcone with trifluoroethoxy) | 2.2 | 8.2 | Profound antiplasmodial synergy with artemisinin |
Case Studies
Several studies have highlighted the importance of fluorinated compounds in drug design:
- Antimalarial Development : A study focused on the synthesis and evaluation of chalcones containing trifluoroethoxy groups demonstrated enhanced antiplasmodial properties when combined with artemisinin .
- Pharmacophore Design : Research indicates that the incorporation of fluorinated groups can lead to improved binding affinities and metabolic stability in drug candidates targeting various diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
